Bis(2-nitro-4-methoxyphenyl)disulfide chemical properties
Bis(2-nitro-4-methoxyphenyl)disulfide chemical properties
An In-Depth Technical Guide to the Chemical Properties of Bis(2-nitro-4-methoxyphenyl)disulfide
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical properties and potential applications of Bis(2-nitro-4-methoxyphenyl)disulfide. The content herein is structured to provide not only factual data but also field-proven insights into its synthesis, reactivity, and characterization, grounded in established chemical principles.
Introduction
Bis(2-nitro-4-methoxyphenyl)disulfide is an aromatic disulfide compound characterized by the presence of two nitrophenyl groups linked by a disulfide bond. The substitution pattern, featuring a nitro group ortho to the sulfur linkage and a methoxy group in the para position, imparts specific electronic properties that dictate its reactivity and potential utility. The disulfide bond is a key functional group, known for its susceptibility to reductive cleavage, a feature widely exploited in biochemistry and medicinal chemistry. The nitro groups serve as potent electron-withdrawing moieties and can be chemically transformed into other functional groups, enhancing the molecule's utility as a synthetic intermediate. This guide will explore the core chemical attributes of this compound, offering a foundational understanding for its application in research and development.
Physicochemical and Structural Properties
The fundamental identity of a chemical compound lies in its structure and associated physical properties. These characteristics are critical for its handling, characterization, and application in experimental settings.
Chemical Structure
The structure of Bis(2-nitro-4-methoxyphenyl)disulfide is defined by a central disulfide bridge connecting two 2-nitro-4-methoxyphenyl units.
Caption: Chemical structure of Bis(2-nitro-4-methoxyphenyl)disulfide.
Core Properties
A summary of the key identifiers and physicochemical properties for Bis(2-nitro-4-methoxyphenyl)disulfide is presented below.
| Property | Value | Source |
| CAS Number | 14371-84-7 | [1][2] |
| Molecular Formula | C₁₄H₁₂N₂O₆S₂ | [2] |
| Molecular Weight | 368.38 g/mol | [3] |
| MDL Number | MFCD00387458 | [2] |
Note: Experimental data such as melting point, boiling point, and solubility are not widely reported in the literature and would typically be determined empirically during laboratory investigation.
Synthesis and Characterization
The preparation and verification of Bis(2-nitro-4-methoxyphenyl)disulfide are foundational steps for any research application. The most common synthetic route involves the oxidation of the corresponding thiol precursor.
Synthetic Pathway: Oxidation of 2-nitro-4-methoxybenzenethiol
The synthesis of aromatic disulfides is reliably achieved through the oxidative coupling of two thiol molecules. This transformation can be accomplished using a variety of mild oxidizing agents.[3] The general reaction is as follows:
2 HSC₆H₃(OCH₃)(NO₂) + [O] → C₁₄H₁₂N₂O₆S₂ + H₂O[3]
Common oxidizing agents for this purpose include hydrogen peroxide, iodine, or even atmospheric oxygen, sometimes in the presence of a catalyst.[3] This method is efficient and typically results in high yields of the desired disulfide product. For the analogous compound, bis(4-methoxyphenyl)disulfide, reagents like copper(II) nitrate and DMSO have been shown to produce yields of 99% and 98%, respectively.[4]
Caption: General workflow for the synthesis and validation of the target compound.
Experimental Protocol: Synthesis
The following is a representative, self-validating protocol for the synthesis of Bis(2-nitro-4-methoxyphenyl)disulfide.
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Dissolution: Dissolve the precursor, 2-nitro-4-methoxybenzenethiol, in a suitable organic solvent such as ethanol or dichloromethane in a round-bottom flask.
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Oxidation: Slowly add a solution of the chosen oxidizing agent (e.g., a 30% aqueous solution of hydrogen peroxide) dropwise to the stirred thiol solution at room temperature. The reaction is often exothermic and may require cooling in an ice bath to maintain control.
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Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The disappearance of the thiol spot and the appearance of a new, less polar disulfide spot indicates reaction completion.
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Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure disulfide.
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Validation: Confirm the identity and purity of the final product using the characterization techniques described below.
Analytical Characterization
To confirm the structural integrity and purity of the synthesized compound, a suite of standard analytical techniques is employed.[3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: This technique is used to identify the chemical environments of the protons. Expected signals would correspond to the aromatic protons on the phenyl rings and the singlet for the methoxy group protons. The integration of these signals confirms the proton count in each unique environment.[3]
-
¹³C NMR: Provides information about the carbon framework of the molecule, with distinct signals for the aromatic carbons and the methoxy carbon.[3]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the characteristic vibrational frequencies of the functional groups. Key absorptions would include those for the C-O bond of the methoxy group, the N=O bonds of the nitro group, and the C-H bonds of the aromatic ring. The S-S bond stretch is typically weak and may be difficult to observe.[3]
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Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which serves to confirm the elemental composition.[3] The expected molecular weight is 368.38 g/mol .[3]
Chemical Reactivity and Stability
The reactivity of Bis(2-nitro-4-methoxyphenyl)disulfide is dominated by the disulfide bond, with significant electronic influence from the nitro and methoxy substituents.
Reductive Cleavage of the Disulfide Bond
The S-S bond is the most reactive site in the molecule and is susceptible to cleavage by reducing agents. This reaction is a cornerstone of disulfide chemistry and is often reversible.[3] This property is crucial in biological systems where disulfide bridges in proteins are dynamically formed and broken.
Common reducing agents capable of cleaving the disulfide bond include thiols (via thiol-disulfide exchange), phosphines, and metal hydrides like sodium borohydride.[3] The reaction results in the formation of two equivalents of the corresponding thiol, 2-nitro-4-methoxybenzenethiol.
Caption: Reductive cleavage of the disulfide bond to yield two thiol molecules.
Influence of Aromatic Substituents
The electronic nature of the aromatic rings is modulated by the competing effects of the nitro and methoxy groups.
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Nitro Group: As a strong electron-withdrawing group, the ortho-nitro substituent decreases the electron density on the aromatic ring and makes the disulfide bond more electron-deficient. This can influence its susceptibility to nucleophilic attack during the cleavage process.
-
Methoxy Group: As an electron-donating group in the para position, the methoxy group increases electron density on the ring, partially counteracting the effect of the nitro group.
Stability and Storage
For optimal shelf life, Bis(2-nitro-4-methoxyphenyl)disulfide should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong reducing agents and sources of ignition.[5][6]
Potential Applications in Research and Drug Development
While specific applications for this exact molecule are not extensively documented, its structure suggests several areas of potential utility based on the known roles of its functional groups.
-
Prodrug Design: The disulfide bond is a popular linker in drug delivery systems. A disulfide-containing molecule can be used as a prodrug that remains intact in the bloodstream but is cleaved within the reducing environment of a cell (e.g., high glutathione concentration), releasing an active therapeutic agent. Disulfide-rich cyclic peptides are a major area of discovery for new biopharmaceuticals.[7]
-
Synthetic Chemistry: This compound can serve as a valuable building block. The nitro groups can be readily reduced to amines, which are versatile handles for further chemical modification, allowing for the synthesis of more complex molecules.
-
Covalent Chemistry and Materials Science: Disulfides are known to form self-assembled monolayers on gold surfaces. While this specific molecule has not been reported, related disulfide-containing nitrosoarenes have been synthesized to form azodioxy thiolate films on gold, indicating potential applications in surface chemistry and sensor development.[8] The nitro group could also be used for further on-surface chemical transformations.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential. Based on data for analogous compounds, the following guidelines should be observed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles or a face shield as described by OSHA's eye and face protection regulations.[5][9]
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[5][6]
-
Handling: Avoid contact with skin, eyes, and clothing.[9] Wash hands and any exposed skin thoroughly after handling.[5] Avoid dust formation.[6]
-
First Aid:
-
Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical attention.[5]
-
Skin: Wash off immediately with plenty of water and soap.[9]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[6]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[6]
-
References
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FM74959 - Safety Data Sheet. Fine-Molecule. [Link]
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Bis(4-methoxyphenyl)disulfide Formation through Copper Catalysts. Chemical Papers. [Link]
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Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Revista de la Sociedad Química del Perú. [Link]
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Bis(4,5-dimethoxy-2-nitrophenyl)disulfide (C16H16N2O8S2). PubChemLite. [Link]
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Bis(4-methoxyphenyl)disulfide formation through copper catalysts. ResearchGate. [Link]
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Disulfide, bis(4-methyl-2-nitrophenyl) - Substance Details. US EPA. [Link]
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Disulfide, bis(2-methoxyphenyl) | C14H14O2S2. PubChem. [Link]
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Disulfide, bis[4-(methylthio)-2-nitrophenyl]. PubChem. [Link]
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Disulfide-Containing Nitrosoarenes: Synthesis and Insights into Their Self-Polymerization on a Gold Surface. Langmuir - ACS Publications. [Link]
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Discovery and applications of disulfide-rich cyclic peptides. PubMed. [Link]
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Bis(4-(methylthio)-2-nitrophenyl) disulfide (C14H12N2O4S4). PubChemLite. [Link]
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